3-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c24-18(14-3-1-4-15(11-14)23-8-2-7-20-23)19-12-16-21-17(22-26-16)13-5-9-25-10-6-13/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXBYFGPOLZWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature and case studies.
Pharmacological Profile
Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, compounds similar to the one have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
- Antimicrobial Activity : The presence of the oxadiazole ring is associated with enhanced antimicrobial efficacy. Studies have reported that derivatives of this class exhibit activity against various bacterial strains, including E. coli and S. aureus .
- Anticancer Potential : Certain pyrazole derivatives have been investigated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : The compound may interact with specific receptors or proteins implicated in disease pathways, thereby modulating their activity.
Case Study 1: Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Case Study 2: Antimicrobial Evaluation
Burguete et al. explored the antimicrobial properties of various pyrazole derivatives against clinical strains of bacteria. The study found that modifications to the amide linkage significantly enhanced antibacterial activity, with some compounds showing inhibition rates exceeding 75% against tested pathogens .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues from European Patent EP 3 532 474 B1
Two benzamide derivatives from this patent share structural motifs with the target compound:
1. 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
- Key Differences :
- Replaces the oxadiazole-methyl group with a triazolopyridine ring.
- Contains a cyclohexylethoxy substituent and fluorine atom.
- Functional Implications :
- The fluorine atom may enhance electronegativity and membrane permeability.
- The triazolopyridine system could improve binding to kinase or protease targets compared to oxadiazole .
2-[(1S)-1-cyclohexylethoxy]-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Key Differences :
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide
- Structural Profile :
- Molecular Formula: C₂₁H₁₉N₇O₃S (MW: 449.493).
- Features a nitro-phenyl-substituted pyrazole and a mercapto-triazole group.
- Mercapto (-SH) group introduces redox sensitivity, unlike the oxadiazole’s stability.
- Functional Implications :
Comparative Analysis Table
Research Findings and Implications
- Target Compound Advantages :
- Limitations vs. Analogs: Lacks electrophilic groups (e.g., nitro, fluorine) that enhance target binding in related compounds .
Q & A
Q. How can heterocyclic substitutions (e.g., oxadiazole → thiadiazole) impact metabolic stability?
- Metabolism studies :
- Microsomal stability assays : Compare half-life (t) in human liver microsomes for analogs .
- CYP450 inhibition screening : Assess drug-drug interaction risks using fluorogenic CYP substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
